Apicidin

HDAC inhibition Isoform selectivity Epigenetics

Apicidin is the definitive Class I HDAC inhibitor for unambiguous mechanistic studies: it potently inhibits HDAC1-3 (IC50 <2 nM) with zero HDAC6 interference (IC50 >25,000 nM), unlike TSA or SAHA. Its unique macrocyclic scaffold achieves reversible, non-electrophilic inhibition unattainable by HC-toxin or trapoxin A. Validated against Plasmodium falciparum (IC50 74.9-84.1 nM) and in rat PK studies (C0 1585.9 ng/mL), it serves as a benchmark for anti-protozoal, oncology, and genotoxicity research. Order now for reproducible, isoform-selective HDAC inhibition.

Molecular Formula C34H49N5O6
Molecular Weight 623.8 g/mol
CAS No. 183506-66-3
Cat. No. B1684140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApicidin
CAS183506-66-3
Synonymsapicidin
apicidin C
cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl)
Molecular FormulaC34H49N5O6
Molecular Weight623.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC
InChIInChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30-/m0/s1
InChIKeyJWOGUUIOCYMBPV-GMFLJSBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apicidin (CAS 183506-66-3): A Cyclic Tetrapeptide HDAC Inhibitor with Quantifiable Protozoan and Mammalian Activity


Apicidin is a naturally occurring cyclic tetrapeptide isolated from Fusarium species that functions as a potent, reversible inhibitor of both protozoan and mammalian histone deacetylases (HDACs) [1]. Unlike many other natural product HDAC inhibitors, apicidin does not rely on an electrophilic alpha-epoxyketone moiety for its activity, suggesting a distinct binding mechanism [2]. Its core pharmacophore, consisting of the decanoic acid side chain, macrocyclic structure, and tryptophan side chain, enables competitive binding to the HDAC active site [3]. Apicidin exhibits broad-spectrum antiprotozoal activity against Apicomplexan parasites such as Plasmodium falciparum (IC50 values: 74.9 nM in 3D7, 84.1 nM in DD2, and 74.9 nM in HB3 strains) [4] and has demonstrated anti-proliferative effects in various cancer cell lines (IC50 range: 0.13-2.36 μM) [5].

Why Apicidin Cannot Be Casually Substituted with Other Cyclic Tetrapeptide HDAC Inhibitors


Apicidin's unique macrocyclic scaffold and specific side-chain composition result in a distinct inhibition profile against HDAC isoforms that is not replicated by seemingly similar cyclic tetrapeptides such as HC-toxin, trapoxin A, or chlamydocin [1]. Unlike these comparators, which require an electrophilic alpha-epoxyketone moiety for HDAC inhibition, apicidin achieves potent and reversible inhibition through a different pharmacophoric arrangement [2]. Even minor structural modifications to apicidin, such as demethylation or hydroxylation of its side chain, lead to marked differences in pharmacokinetic parameters like C0 and AUC, as demonstrated in comparative studies in rats [3]. Furthermore, apicidin derivatives like SD-0203 and SD-2007 show divergent genotoxicity profiles, with apicidin inducing significant chromosome aberrations in CHO cells while its derivatives do not, underscoring that even close structural analogs cannot be assumed to possess identical biological properties [4].

Apicidin Product-Specific Quantitative Evidence for Informed Procurement


Comparative HDAC Isoform Inhibition Profile: Apicidin vs. Trichostatin A and SAHA

Apicidin exhibits a distinct inhibition profile across HDAC isoforms compared to the widely used hydroxamic acid-based inhibitors Trichostatin A (TSA) and SAHA (Vorinostat). Apicidin demonstrates potent nanomolar inhibition of Class I HDACs (HDAC1, 2, 3) with IC50 values of <2 nM, but shows markedly reduced activity against Class IIa (HDAC5) and Class IIb (HDAC6) with IC50 values >25,000 nM [1]. This contrasts sharply with TSA, which inhibits HDAC6 with an IC50 of 2 nM, representing a >12,500-fold difference in selectivity for HDAC6 [1]. Similarly, SAHA inhibits HDAC6 with an IC50 of 3.2 nM, while Apicidin's IC50 for HDAC6 is >25,000 nM [1].

HDAC inhibition Isoform selectivity Epigenetics

Apicidin's Sustained Anti-Proliferative Effect vs. Equipotent Macrocyclic Peptoid-Peptide Hybrids

In a direct comparative study, apicidin and a synthetic macrocyclic peptoid-peptide hybrid (compound 10) were evaluated for their anti-proliferative activity. While both compounds showed equivalent potency against K-562 chronic myelogenous leukemia cells [1], the synthetic hybrid (compound 10) demonstrated greater cytoselectivity across a broader panel of cancer cell lines [1]. This indicates that apicidin, while potent, may have a narrower window of selectivity compared to rationally designed synthetic analogs, a critical factor in selecting the appropriate tool compound for a specific research question.

Antiproliferative Cancer cell lines Cytoselectivity

Comparative Genotoxicity Profile: Apicidin vs. Its Derivatives SD-0203 and SD-2007

Apicidin's genotoxicity profile differs significantly from its close derivatives SD-0203 and SD-2007. In a comparative study, apicidin induced a significant increase in total chromosome aberrations in Chinese hamster ovary (CHO) cells in an in vitro chromosome aberration (CA) test, whereas SD-0203 and SD-2007 did not show significant mutagenic potency in the same assay [1]. However, in the in vivo micronucleus (MN) test, all three compounds significantly and dose-dependently increased the number of micronucleated polychromatic erythrocytes (MNPCEs) [1].

Genotoxicity Mutagenicity Safety pharmacology

Comparative In Vivo Pharmacokinetics: Apicidin vs. Its Demethylated and Hydroxylated Metabolites

Apicidin's pharmacokinetic (PK) profile in rats differs substantially from that of its primary metabolites. Following intravenous administration in rats, apicidin exhibits a C0 of 1585.9 ± 362.5 ng/mL and an AUC of 1262.5 ± 73.8 ng·h/mL, whereas its demethylated and hydroxylated metabolites show drastically reduced exposure, with C0 values of 133.8 ± 26.2 and 46.6 ± 26.1 ng/mL, respectively [1]. The hydroxylated metabolite demonstrates a significantly longer half-life (2.6 ± 0.4 h) compared to apicidin (1.9 ± 0.2 h) [1].

Pharmacokinetics Drug metabolism In vivo

Apicidin's Class I HDAC Selectivity vs. Trichostatin A: A Quantitative Isoform Profile

Apicidin demonstrates a distinct selectivity profile for Class I HDACs (HDAC1, 2, and 3) with IC50 values in the low nanomolar range (11-34 nM), while showing virtually no activity against the Class IIb isoform HDAC6 (IC50 >10,000 nM) [1]. In contrast, Trichostatin A (TSA) exhibits potent, pan-inhibition of both Class I and Class II HDACs, with an IC50 of 0.6 nM for HDAC3 and 490 nM for HDAC8 [2].

HDAC selectivity Class I HDAC Epigenetic tool compound

High-Value Research Applications for Apicidin Based on Quantitative Differentiation Evidence


Class I HDAC-Selective Epigenetic Studies Excluding HDAC6 Confounding Effects

Apicidin is the optimal tool compound for experiments requiring potent inhibition of Class I HDACs (HDAC1, 2, 3) without interference from HDAC6 modulation. Data show Apicidin inhibits HDAC1-3 with IC50 values of <2 nM, but has no measurable activity against HDAC6 (IC50 >25,000 nM), unlike pan-inhibitors Trichostatin A and SAHA which potently inhibit HDAC6 [1]. This selectivity allows for unambiguous interpretation of Class I HDAC-specific effects.

Anti-Protozoal Drug Discovery and Mechanism-of-Action Studies in Apicomplexan Parasites

Apicidin is a validated reference standard for anti-protozoal research, particularly against Apicomplexan parasites like Plasmodium falciparum (IC50 values of 74.9-84.1 nM across multiple strains) [1]. Unlike other cyclic tetrapeptides such as HC-toxin and trapoxin A, apicidin does not require an electrophilic alpha-epoxyketone moiety for its activity, making it a valuable tool for probing HDAC inhibition mechanisms in parasites [2].

In Vivo Pharmacokinetic and Metabolism Studies with Quantified Metabolite Exposure

Apicidin is uniquely suited for in vivo studies where precise quantitation of drug and metabolite exposure is required. Comparative PK data in rats show that Apicidin achieves a C0 of 1585.9 ng/mL, which is ~11.8-fold and ~34.0-fold higher than its demethylated and hydroxylated metabolites, respectively [1]. This defined PK profile enables researchers to accurately attribute observed biological effects to the parent compound versus its metabolites.

Genotoxicity and Safety Pharmacology Benchmarking Studies

Apicidin serves as a benchmark in genotoxicity studies due to its well-characterized, differential profile. While it is negative in the Ames test, it induces significant chromosome aberrations in CHO cells, a response not observed with its close derivatives SD-0203 and SD-2007 [1]. This makes Apicidin a critical control compound for evaluating the genotoxic potential of novel HDAC inhibitors and for understanding the structural determinants of genetic toxicity within this chemical class.

Technical Documentation Hub

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